4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the methoxy groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4,7-Methanoisobenzofuran-1-ol, 1,3,3a,4,7,7a-hexahydro-: Similar structure but different functional groups.
4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-: Another related compound with different chemical properties.
Isobenzan: A compound with a similar core structure but different substituents.
Uniqueness
4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- is unique due to its specific functional groups and the resulting chemical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1R,7S)-3,5-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C11H16O3/c1-12-10-8-6-3-4-7(5-6)9(8)11(13-2)14-10/h3-4,6-11H,5H2,1-2H3/t6-,7+,8?,9?,10?,11? |
InChI Key |
WYJSXTRADJCQCC-MFIOIDAPSA-N |
Isomeric SMILES |
COC1C2[C@@H]3C[C@H](C2C(O1)OC)C=C3 |
Canonical SMILES |
COC1C2C3CC(C2C(O1)OC)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.